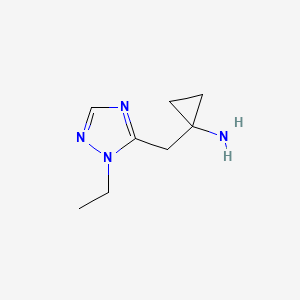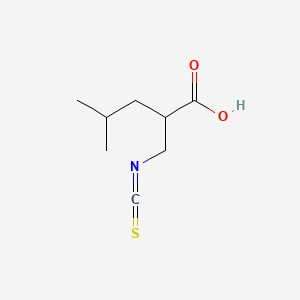![molecular formula C11H12O3 B13533889 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a methoxy group at the 5th position and a vinyl group at the 7th position on the benzodioxine ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Vinyl Group: The vinyl group can be introduced through a vinylation reaction, which may involve the use of vinyl halides and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxines, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with cellular receptors.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the methoxy and vinyl groups, making it less reactive.
5-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the vinyl group, affecting its chemical properties.
7-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methoxy group, altering its reactivity.
Uniqueness
The presence of both the methoxy and vinyl groups in 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups contribute to its distinct properties and make it a valuable compound for various research applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
7-ethenyl-5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H12O3/c1-3-8-6-9(12-2)11-10(7-8)13-4-5-14-11/h3,6-7H,1,4-5H2,2H3 |
InChI 键 |
QKITVRXBSZFIRI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1OCCO2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)


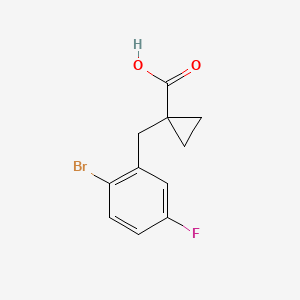
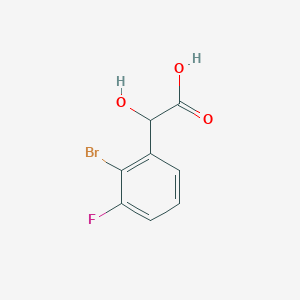
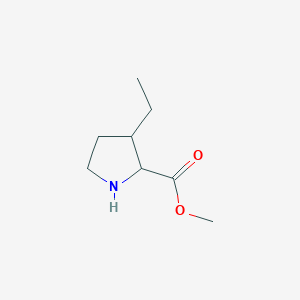
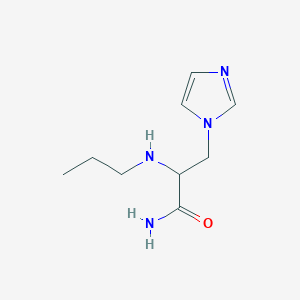
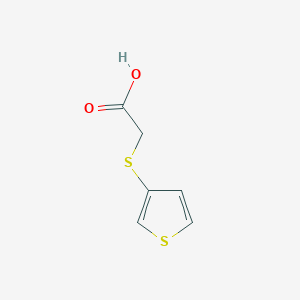
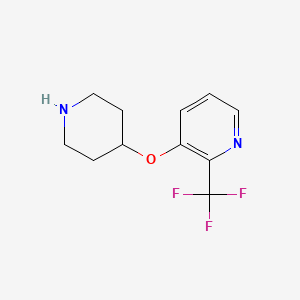
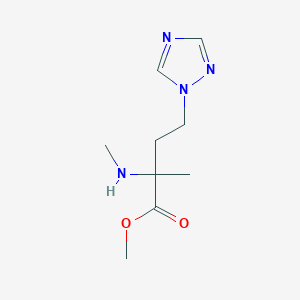
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)

